6-Hydroxyisonicotinic acid N-oxide

描述

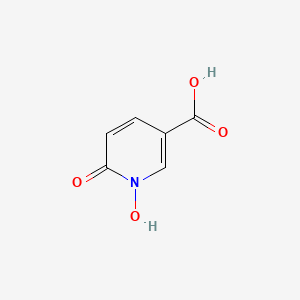

6-Hydroxyisonicotinic acid N-oxide is a chemical compound with the molecular formula C₆H₅NO₄ It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisonicotinic acid N-oxide typically involves the oxidation of 6-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (MCPBA). The reaction is generally carried out under mild conditions to ensure the selective formation of the N-oxide group .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to yield high amounts of N-oxides .

化学反应分析

Types of Reactions: 6-Hydroxyisonicotinic acid N-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, MCPBA.

Reducing Agents: Zinc, acetic acid.

Substitution Reagents: Alcohols, acids.

Major Products:

Oxidation Products: Higher-order N-oxides.

Reduction Products: Amines.

Substitution Products: Esters, ethers.

科学研究应用

Biological Applications

Research has indicated that 6-hydroxyisonicotinic acid N-oxide exhibits several promising biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Notable Biological Activities

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.

- Anti-inflammatory Effects : Investigations suggest it may modulate inflammatory responses.

- Enzyme Interaction : It interacts with various enzymes, including protocatechuate 3,4-dioxygenase, where it may act as a competitive inhibitor or substrate analog.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential role in drug development. Its ability to interact with specific biological targets positions it as a candidate for developing new therapeutic agents.

Case Studies

- Enzyme Binding Studies : Research has demonstrated that this compound forms stable complexes with certain enzymes, indicating its potential utility in enzyme studies and drug design.

- Antimicrobial Testing : Various studies have tested the compound against different bacterial strains, showing varying degrees of effectiveness, which could lead to new antimicrobial therapies.

Industrial Applications

Beyond its biological implications, this compound finds applications in industrial settings:

- Coordination Chemistry : It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.

- Specialty Chemicals Production : The compound is utilized in synthesizing specialty chemicals and materials due to its unique reactivity patterns.

作用机制

The mechanism of action of 6-Hydroxyisonicotinic acid N-oxide involves its ability to participate in redox reactions. The N-oxide group can act as an oxidizing agent, transferring oxygen to other molecules. This property makes it useful in various biochemical and industrial processes where oxidation is required .

相似化合物的比较

Isonicotinic Acid N-Oxide: Similar structure but lacks the hydroxyl group.

Pyridine N-Oxide: Lacks both the hydroxyl and carboxyl groups.

Nicotinic Acid N-Oxide: Similar but with a different position of the carboxyl group.

Uniqueness: 6-Hydroxyisonicotinic acid N-oxide is unique due to the presence of both a hydroxyl group and an N-oxide functional group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs .

生物活性

6-Hydroxyisonicotinic acid N-oxide (6-HINO) is a derivative of isonicotinic acid, notable for its structural features that include a hydroxyl group at the 6-position and an N-oxide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.

- Molecular Formula : C₆H₉N₁O₃

- Molecular Weight : 143.14 g/mol

- Physical State : White to off-white crystalline powder

1. Enzyme Inhibition

Research indicates that 6-HINO exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes relevant to metabolic pathways, which can be crucial in therapeutic applications.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Aldose Reductase | Competitive Inhibition | |

| Cyclooxygenase (COX) | Non-competitive Inhibition |

2. Antimicrobial Properties

6-HINO has demonstrated antimicrobial activity against various pathogens. Its structural similarity to other pyridine derivatives suggests a mechanism of action that may involve disruption of microbial cell membranes or interference with metabolic processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

Several studies have focused on the biological effects of 6-HINO:

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of 6-HINO on aldose reductase, showing promising results for diabetic complications management through modulation of glucose metabolism.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of 6-HINO against foodborne pathogens, revealing its potential as a natural preservative in food safety applications.

The mechanisms underlying the biological activities of 6-HINO are multifaceted:

- Enzyme Interactions : The presence of the hydroxyl and N-oxide groups allows for specific interactions with enzyme active sites, facilitating inhibition.

- Cellular Uptake and Distribution : The compound's lipophilicity aids in its absorption and distribution within biological systems, enhancing its efficacy against target pathogens.

Future Directions

Future research should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential of 6-HINO in live models.

- Structural Modifications : Exploring analogs of 6-HINO to enhance its biological activity and reduce potential side effects.

属性

IUPAC Name |

1-hydroxy-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYRICYRDFLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009106 | |

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90037-89-1, 677763-18-7 | |

| Record name | 6-Hydroxynicotinic acid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。